molecular formula C18H16N2O2 B12933058 3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile

3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile

Cat. No.: B12933058
M. Wt: 292.3 g/mol
InChI Key: IYAVHCUWLWQUPF-UHFFFAOYSA-N
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Description

3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a benzonitrile group attached to an indole moiety, which is further substituted with two methoxy groups at positions 5 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the benzonitrile group.

    Substitution: Substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile is unique due to its specific substitution pattern on the indole ring and the presence of the benzonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-[(5,6-dimethoxyindol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C18H16N2O2/c1-21-17-9-15-6-7-20(16(15)10-18(17)22-2)12-14-5-3-4-13(8-14)11-19/h3-10H,12H2,1-2H3

InChI Key

IYAVHCUWLWQUPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2CC3=CC(=CC=C3)C#N)OC

Origin of Product

United States

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